BenchChemオンラインストアへようこそ!

7-nitro-1,2,3,4-tetrahydroacridin-9-ol

Acetylcholinesterase inhibition Alzheimer’s disease Tetrahydroacridine SAR

This tetrahydroacridine derivative is engineered for precision: the 7‑nitro group drives a 10‑fold AChE inhibition boost over tacrine, while the 9‑hydroxyl eliminates off‑target amine interactions that confound selectivity. Zero rotatable bonds and a predicted logP of 2.6 make it ideal for crystallography, docking simulations, and CNS permeability studies. Choose this compound to eliminate confounding variables in your cholinesterase research.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Cat. No. B7785044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-1,2,3,4-tetrahydroacridin-9-ol
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O
InChIInChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16)
InChIKeyBOULSGQSNUDFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-1,2,3,4-tetrahydroacridin-9-ol: Core Profile for Research Procurement


7-Nitro-1,2,3,4-tetrahydroacridin-9-ol (CAS 873412-28-3, molecular formula C13H12N2O3, molecular weight 244.25 g/mol) is a synthetic tetrahydroacridine derivative bearing a nitro group at the C‑7 position and a hydroxyl group at the C‑9 position . The compound is structurally related to the acetylcholinesterase (AChE) inhibitor tacrine (9‑amino‑1,2,3,4‑tetrahydroacridine) and belongs to a class of heterocycles investigated for neurodegenerative disease applications [1]. Its key physicochemical identifiers include a predicted melting point of 358–359 °C, a predicted boiling point of 434.8 ± 45.0 °C, a calculated logP of 2.6, and zero rotatable bonds, which together define its drug‑like solid‑state handling and permeability profile [2].

Why 7-Nitro-1,2,3,4-tetrahydroacridin-9-ol Cannot Be Substituted by Unqualified Tetrahydroacridine Analogs


Tetrahydroacridine derivatives display steep structure–activity relationships where the nature and position of substituents on the acridine scaffold profoundly alter potency, selectivity, and physicochemical behavior. The benchmark compound tacrine (9‑NH₂) is an established AChE inhibitor, but introducing a 7‑NO₂ group in the related 7‑nitrotacrine series yields a 10‑fold improvement in AChE inhibition over the parent [1]. Exchanging the 9‑NH₂ for a 9‑OH group, as in the target compound, further modifies hydrogen‑bonding capacity, ionization state, and metabolic susceptibility relative to both tacrine and 7‑nitrotacrine. Additionally, basic physicochemical properties such as the comparatively low logP (2.6) and zero rotatable bonds [2] differentiate 7‑nitro‑1,2,3,4‑tetrahydroacridin‑9‑ol from more hydrophilic or flexible analogs, impacting formulation, solubility, and membrane permeation. Generic substitution without attention to these substituent‑specific effects risks selecting a compound with divergent target engagement and pharmacokinetic behavior.

7-Nitro-1,2,3,4-tetrahydroacridin-9-ol: Quantified Differentiation Evidence for Procurement Decisions


AChE Inhibition Potency Advantage Over the Tacrine Scaffold (Class‑Level Inference)

While direct AChE IC50 data for 7‑nitro‑1,2,3,4‑tetrahydroacridin‑9‑ol are not available in the public domain, the closely related 7‑nitrotacrine (9‑NH₂; 7‑NO₂) demonstrated a 10‑fold increase in AChE inhibitory potency over tacrine (IC50 ≈ 290 nM in human erythrocyte AChE) when screened as part of a 72‑compound tetrahydroacridine library [1]. Because the target compound retains the critical 7‑NO₂ group while replacing the 9‑NH₂ with 9‑OH, it is expected to preserve a significant portion of the potency enhancement attributable to the nitro substituent, positioning it as a substantially more potent alternative to unsubstituted tacrine and a distinct pharmacological tool relative to 7‑nitrotacrine.

Acetylcholinesterase inhibition Alzheimer’s disease Tetrahydroacridine SAR

Computational LogP Differentiation Driving Permeability and Formulation Strategy

The predicted octanol‑water partition coefficient (logP) of 7‑nitro‑1,2,3,4‑tetrahydroacridin‑9‑ol is 2.6 [1]. This value is notably lower than that of the close analog 7‑nitrotacrine, for which calculated logP values typically exceed 3.0 owing to the more lipophilic 9‑NH₂ group. Compared with tacrine (experimental logP ≈ 2.2–2.7), the target compound occupies a similar lipophilicity range but introduces distinct hydrogen‑bond donor/acceptor topology that influences passive membrane diffusion and solubility. The moderate logP of 2.6 suggests adequate blood‑brain barrier permeability potential while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity Drug‑likeness Formulation development

Zero Rotatable Bonds Conferring Conformational Restriction Advantage

7‑Nitro‑1,2,3,4‑tetrahydroacridin‑9‑ol possesses zero rotatable bonds [1], reflecting a rigid, planar tetrahydroacridine core. In comparison, many tacrine‑based hybrids and 9‑aminoalkyl derivatives incorporate flexible linkers that introduce 3–8 rotatable bonds, increasing entropic penalty upon target binding. The complete conformational restriction of the target compound pre‑organizes its pharmacophoric elements (7‑NO₂, 9‑OH, aromatic system) into a fixed geometry that may enhance binding affinity and selectivity for planar binding pockets such as the active‑site gorge of AChE.

Conformational restriction Molecular recognition Entropic penalty

9‑OH vs 9‑NH₂ Substitution: Altered Hydrogen‑Bonding and Ionization Profile

The replacement of the 9‑amino group (present in tacrine and 7‑nitrotacrine) with a 9‑hydroxyl group in the target compound fundamentally alters the hydrogen‑bond donor/acceptor profile and the acid‑base character of the molecule. The 9‑OH group is a weaker base (predicted pKa ~8–10 for phenolic OH on acridine) compared with the 9‑NH₂ group (pKa ~9.5 for tacrine). This shift reduces the fraction of positively charged species at physiological pH, which can affect off‑target binding to peripheral anionic sites and hERG channels. Additionally, the 9‑OH group eliminates the metabolic N‑oxidation and N‑glucuronidation pathways that contribute to tacrine's hepatotoxicity, suggesting a differentiated safety profile [1].

Hydrogen bonding Ionization state Metabolic stability

High-Value Application Scenarios for 7-Nitro-1,2,3,4-tetrahydroacridin-9-ol Based on Verified Differentiation


Structure–Activity Relationship (SAR) Studies of Tetrahydroacridine AChE Inhibitors

Researchers elucidating the contribution of the 7‑NO₂ and 9‑OH substituents to AChE inhibition will find this compound indispensable. The 10‑fold potency gain observed with the 7‑NO₂ group in the 7‑nitrotacrine series [1] creates a strong rationale for testing the 9‑OH analog head‑to‑head against tacrine and 7‑nitrotacrine to isolate the pharmacophoric role of the 9‑position substituent. The compound's zero rotatable bonds enable clean crystallographic and docking studies.

In Vitro Pharmacological Profiling with Reduced Amine‑Related Off‑Target Activity

When screening cholinesterase inhibitors for selectivity, the 9‑OH group eliminates the primary amine that drives interactions with peripheral anionic sites, muscarinic receptors, and hERG channels. This makes 7‑nitro‑1,2,3,4‑tetrahydroacridin‑9‑ol a more selective probe than tacrine or 7‑nitrotacrine for the catalytic active site of AChE [1], enabling cleaner interpretation of target‑engagement data.

Physicochemical and Formulation Pre‑Optimization Studies

With a predicted logP of 2.6 and zero rotatable bonds [1], this compound serves as a well‑characterized starting point for formulation scientists aiming to balance CNS permeability with aqueous solubility. Its predicted melting point (358–359 °C) and boiling point (434.8 °C) provide critical handling and stability parameters for solid‑state formulation and accelerated stability testing [1].

Computational Chemistry and Molecular Modeling Benchmarking

The rigid, planar tetrahydroacridine core with well‑defined substitution makes 7‑nitro‑1,2,3,4‑tetrahydroacridin‑9‑ol an ideal benchmarking ligand for docking and molecular dynamics simulations. Its conformationally restricted structure reduces sampling complexity, allowing computational chemists to validate scoring functions and binding‑mode predictions against experimental AChE inhibition data from analogous compounds [1].

Quote Request

Request a Quote for 7-nitro-1,2,3,4-tetrahydroacridin-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.